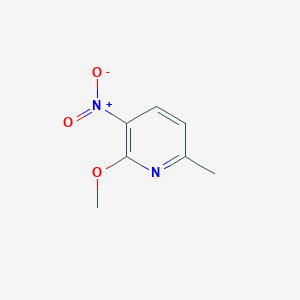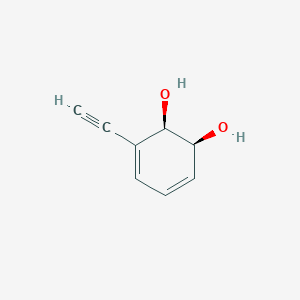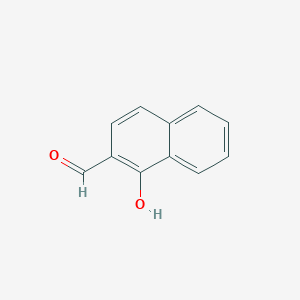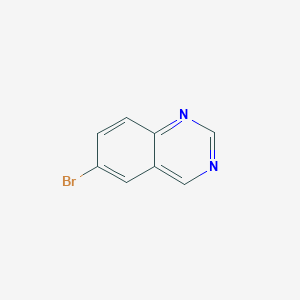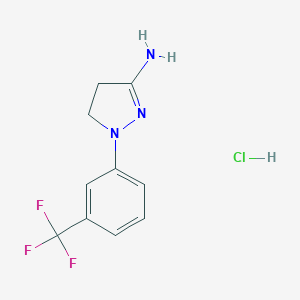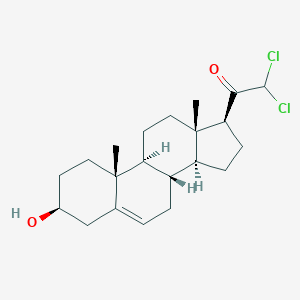
21,21-Dichloropregnenolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21,21-Dichloropregnenolone is a synthetic steroid hormone that has been gaining attention in the scientific community for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Aplicaciones Científicas De Investigación
21,21-Dichloropregnenolone has been studied for its potential therapeutic applications in a variety of areas, including neuroprotection, neuroregeneration, and cancer treatment. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as the ability to promote neuroregeneration in the hippocampus. Additionally, 21,21-Dichloropregnenolone has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of 21,21-Dichloropregnenolone is not fully understood, but it is believed to involve the modulation of GABA-A receptors in the brain. GABA-A receptors are responsible for inhibitory neurotransmission in the brain, and the activation of these receptors is associated with anxiolytic and sedative effects. 21,21-Dichloropregnenolone has been shown to enhance the activity of GABA-A receptors, leading to increased inhibitory neurotransmission and a reduction in anxiety-like behaviors in animal models.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on GABA-A receptors, 21,21-Dichloropregnenolone has been shown to have a variety of other biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors in the brain, which promote the growth and survival of neurons. Additionally, 21,21-Dichloropregnenolone has been shown to modulate the activity of ion channels in the brain, which are involved in the regulation of neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 21,21-Dichloropregnenolone in lab experiments is its ability to cross the blood-brain barrier. This allows for the direct administration of the compound to the brain, which can be useful in studying its effects on the central nervous system. However, one limitation of using 21,21-Dichloropregnenolone in lab experiments is its potential toxicity. High doses of the compound have been shown to cause neuronal cell death in vitro, which could limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 21,21-Dichloropregnenolone. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 21,21-Dichloropregnenolone and its effects on ion channels in the brain. Finally, more research is needed to determine the optimal dosage and administration method for the compound in order to minimize its potential toxicity.
Métodos De Síntesis
21,21-Dichloropregnenolone is synthesized from pregnenolone, a naturally occurring steroid hormone. The synthesis involves the addition of two chlorine atoms to the 21st position of the pregnenolone molecule. This process can be achieved through a variety of chemical reactions, including chlorination with thionyl chloride and hydrogen chloride gas.
Propiedades
Número CAS |
117038-60-5 |
|---|---|
Nombre del producto |
21,21-Dichloropregnenolone |
Fórmula molecular |
C21H30Cl2O2 |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2,2-dichloro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H30Cl2O2/c1-20-9-7-13(24)11-12(20)3-4-14-15-5-6-17(18(25)19(22)23)21(15,2)10-8-16(14)20/h3,13-17,19,24H,4-11H2,1-2H3/t13-,14-,15-,16-,17+,20-,21-/m0/s1 |
Clave InChI |
NKTSEDXFEYAMFC-OSQVXGLNSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C(Cl)Cl)CC=C4[C@@]3(CC[C@@H](C4)O)C |
SMILES |
CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CC=C4C3(CCC(C4)O)C |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CC=C4C3(CCC(C4)O)C |
Sinónimos |
21,21-DCPN 21,21-dichloropregnenolone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



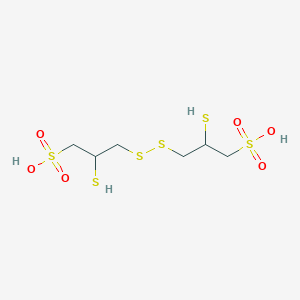
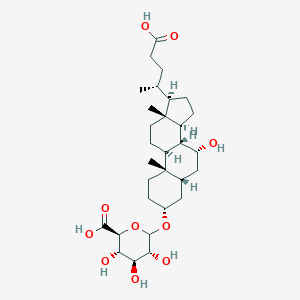
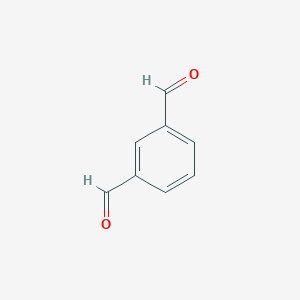
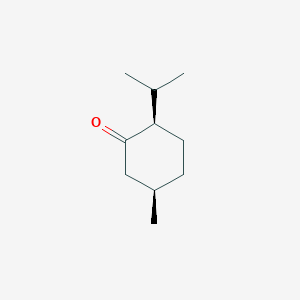
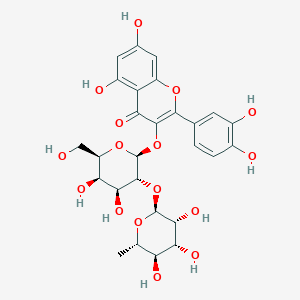
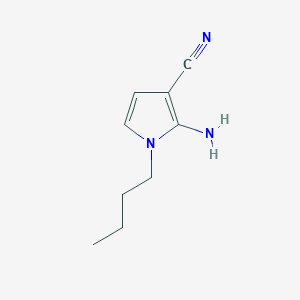
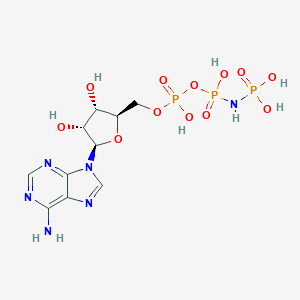
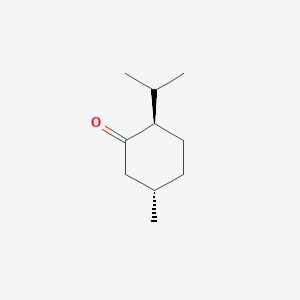
![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)
